Cas no 16619-60-6 (3,5-Diphenyl-4,5-dihydro-1H-pyrazole)

3,5-Diphenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by its heterocyclic structure, incorporating two phenyl substituents at the 3- and 5-positions. This compound is of interest in organic synthesis and pharmaceutical research due to its role as a versatile intermediate for constructing more complex heterocyclic systems. Its dihydropyrazole core offers potential for further functionalization, making it valuable in the development of bioactive molecules. The rigid, planar structure of the diphenyl groups may enhance binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity to light and air, requiring storage in inert atmospheres for stability.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole structure
16619-60-6 structure
Product Name:3,5-Diphenyl-4,5-dihydro-1H-pyrazole
CAS No:16619-60-6
MF:C15H14N2
MW:222.285063266754
CID:180666
PubChem ID:3683844
Update Time:2025-06-15

3,5-Diphenyl-4,5-dihydro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
    • 1H-Pyrazole,4,5-dihydro-3,5-diphenyl-
    • 3,5-Diphenyl-2-pyrazolin
    • 3,5-diphenyl-2-pyrazoline
    • 3,5-Diphenyl-4,5-dihydro-1H-pyrazol
    • 3,5-diphenylpyrazoline
    • T0516-4376
    • AKOS002669172
    • EN300-05659
    • 16619-60-6
    • DTXSID40395003
    • AC-20753
    • HMS1754D13
    • 1H-Pyrazole, 4,5-dihydro-3,5-diphenyl-
    • CS-0267427
    • VJFQJTFADLQQNS-UHFFFAOYSA-N
    • trans-3,5- Diphenylpyrazolin
    • AKOS016044695
    • SCHEMBL6268223
    • Inchi: 1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2
    • InChI Key: VJFQJTFADLQQNS-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)CC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 222.11600
  • Monoisotopic Mass: 222.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 24.4Ų

Experimental Properties

  • Density: 1.12
  • Boiling Point: 368.7°Cat760mmHg
  • Flash Point: 176.8°C
  • Refractive Index: 1.626
  • PSA: 24.39000
  • LogP: 2.88970

3,5-Diphenyl-4,5-dihydro-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Diphenyl-4,5-dihydro-1H-pyrazole Pricemore >>

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3,5-Diphenyl-4,5-dihydro-1H-pyrazole Related Literature

Additional information on 3,5-Diphenyl-4,5-dihydro-1H-pyrazole

Introduction to 3,5-Diphenyl-4,5-dihydro-1H-pyrazole (CAS No. 16619-60-6)

3,5-Diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. With the CAS number 16619-60-6, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of two phenyl groups at the 3 and 5 positions of the pyrazole ring contributes to its distinct chemical reactivity and makes it a valuable scaffold for drug discovery efforts.

The molecular structure of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole consists of a six-membered aromatic ring system containing two nitrogen atoms, which is typical of pyrazole derivatives. The substitution with phenyl groups at the 3 and 5 positions enhances its electronic properties and influences its interactions with biological targets. This compound has been extensively studied for its potential applications in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole as a versatile building block in drug design. Researchers have utilized quantum mechanical calculations to predict the binding affinities and interactions of this compound with various enzymes and receptors. These studies have revealed that modifications to the phenyl groups can significantly alter the pharmacokinetic properties of derivatives derived from this scaffold.

In the realm of medicinal chemistry, 3,5-Diphenyl-4,5-dihydro-1H-pyrazole has been explored as a precursor for synthesizing more complex molecules with enhanced biological activity. For instance, researchers have synthesized analogs of this compound that exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. These findings suggest that derivatives of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole could serve as lead compounds for developing new anti-inflammatory drugs.

The synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions, including condensation reactions between appropriate precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques have been employed to introduce the dihydro functionality into the pyrazole ring while maintaining high selectivity and yield.

From a biochemical perspective, 3,5-Diphenyl-4,5-dihydro-1H-pyrazole has been shown to interact with various biological targets due to its aromatic nature and nitrogen-rich structure. Studies have demonstrated its ability to modulate the activity of transcription factors involved in cell signaling pathways. This has opened up new avenues for research into potential therapeutic applications in conditions such as neurodegenerative diseases and cancer.

The pharmacological profile of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole has been further elucidated through preclinical studies using cell-based assays and animal models. These investigations have provided insights into its mechanism of action and potential side effects. For instance, researchers have observed that certain derivatives exhibit selective toxicity towards cancer cells while sparing healthy tissues. This selectivity is crucial for developing drugs that are both effective and well-tolerated by patients.

In conclusion,3,5-Diphenyl-4,5-dihydro-1H-pyrazole (CAS No. 16619-60-6) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activities make it an attractive candidate for further research into novel therapeutic agents. As our understanding of its chemical properties continues to evolve,3,5-Diphenyl-4,5-dihydro-1H-pyrazole is likely to play an increasingly important role in drug discovery efforts across academia and industry.

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